molecular formula C12H20Cl2N2O B1388508 2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride CAS No. 1184981-83-6

2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride

Cat. No.: B1388508
CAS No.: 1184981-83-6
M. Wt: 279.2 g/mol
InChI Key: GSDOGYFSOSQZKB-UHFFFAOYSA-N
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Description

2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. It is commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring connected by a methoxy group.

Safety and Hazards

The safety information available indicates that 2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with 3-piperidinemethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the final product is subjected to rigorous quality control measures to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Piperidinylmethoxy)methyl]pyridine
  • 2-[(3-Piperidinylmethoxy)methyl]pyridine hydrochloride

Uniqueness

2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications where these properties are essential.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxymethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-2-7-14-12(5-1)10-15-9-11-4-3-6-13-8-11;;/h1-2,5,7,11,13H,3-4,6,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDOGYFSOSQZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671474
Record name 2-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184981-83-6
Record name 2-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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